molecular formula C13H11F3O5S B052612 6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate CAS No. 168643-48-9

6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate

Cat. No.: B052612
CAS No.: 168643-48-9
M. Wt: 336.29 g/mol
InChI Key: HTCQLGVGWZPMRC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate typically involves the reaction of 6,7-dimethoxynaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Common Reagents and Conditions: Typical reagents include bases like pyridine and nucleophiles such as amines or alcohols.

Scientific Research Applications

6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate exerts its effects involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is harnessed in various synthetic applications to form new chemical bonds .

Comparison with Similar Compounds

Similar compounds to 6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and trifluoromethanesulfonate groups, which confer distinct reactivity and properties.

Properties

IUPAC Name

(6,7-dimethoxynaphthalen-1-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O5S/c1-19-11-6-8-4-3-5-10(9(8)7-12(11)20-2)21-22(17,18)13(14,15)16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCQLGVGWZPMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=C2OS(=O)(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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